6-Methylbicyclo[4.2.0]octan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
13404-66-5 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
6-methylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C9H14O/c1-9-5-2-3-8(10)7(9)4-6-9/h7H,2-6H2,1H3 |
InChI Key |
FWTMYKRBOCLDKB-UHFFFAOYSA-N |
SMILES |
CC12CCCC(=O)C1CC2 |
Canonical SMILES |
CC12CCCC(=O)C1CC2 |
Synonyms |
6-Methylbicyclo[4,2,0]-octan-2-one |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 6 Methylbicyclo 4.2.0 Octan 2 One Systems
Thermal Reaction Pathways
Under thermal conditions, bicyclo[4.2.0]oct-2-ene systems, which are structurally related to 6-methylbicyclo[4.2.0]octan-2-one, undergo several key transformations. These reactions are often mediated by diradical intermediates and include sigmatropic rearrangements, fragmentation, and stereomutation processes.
The thermal isomerization of bicyclo[4.2.0]oct-2-ene to bicyclo[2.2.2]oct-2-ene at 300°C proceeds through a formal smolecule.comresearchgate.net sigmatropic carbon migration. nih.govacs.org Studies using deuterium (B1214612) labeling have been instrumental in elucidating the stereochemical course of this rearrangement. nih.govacs.org The migration shows a slight preference for inversion of stereochemistry over retention, with a suprafacial-inversion (si) to suprafacial-retention (sr) product ratio of approximately 1.4. nih.govacs.org This observation suggests that the reaction is not governed by orbital symmetry rules, which would predict a different stereochemical outcome. researchgate.netnih.gov
In the case of 8-exo-methylbicyclo[4.2.0]oct-2-ene, a smolecule.comresearchgate.net sigmatropic rearrangement at 275°C yields 5-methylbicyclo[2.2.2]oct-2-enes. nih.gov Here, the orbital symmetry-allowed suprafacial-inversion (si) product is only marginally favored over the forbidden suprafacial-retention (sr) product, with a ratio of 2.4. nih.gov This further supports the idea that these thermal rearrangements are not concerted pericyclic reactions but rather proceed through intermediates.
Alongside sigmatropic rearrangements, thermal treatment of bicyclo[4.2.0]oct-2-ene systems can lead to fragmentation. nih.govacs.org The primary fragmentation pathway for bicyclo[4.2.0]oct-2-ene involves the cleavage of the cyclobutane (B1203170) ring to produce 1,3-cyclohexadiene (B119728) and ethylene (B1197577). nih.govresearchgate.net This process competes with the smolecule.comresearchgate.net-carbon shift and stereomutation pathways. nih.govacs.org For 8-exo-methylbicyclo[4.2.0]oct-2-ene, significant fragmentation accompanies the smolecule.comresearchgate.net shift and epimerization. nih.gov In contrast, the 8-endo epimer primarily undergoes direct fragmentation with secondary epimerization, and no smolecule.comresearchgate.net rearrangement product is observed. researchgate.netnih.gov
The relative importance of fragmentation versus other thermal pathways is influenced by the substitution pattern on the cyclobutane ring. For instance, in the thermal reactions of exo-8-substituted bicyclo[4.2.0]oct-2-enes at 275°C, the rate of fragmentation is a key kinetic parameter. mdpi.com
The observed thermal reactions of bicyclo[4.2.0]oct-2-ene systems are best explained by the formation of a long-lived, conformationally flexible diradical intermediate. nih.govacs.orgnih.gov The initial step is the homolysis of the C1-C8 bond of the cyclobutane ring. nih.gov This diradical can then undergo several competing reactions:
Reclosure: The diradical can reform the C1-C8 bond, leading to either the starting material or its epimer (one-centered stereomutation). nih.govacs.org This process is often faster than the smolecule.comresearchgate.net shift. nih.gov
smolecule.comresearchgate.net Sigmatropic Rearrangement: The diradical can rearrange to the bicyclo[2.2.2]oct-2-ene skeleton. nih.govacs.org The lack of strong stereochemical control in this rearrangement is consistent with a stepwise mechanism involving a diradical intermediate rather than a concerted pericyclic reaction. nih.gov
Fragmentation: The diradical can cleave to form 1,3-cyclohexadiene and ethylene. nih.gov
The intermediacy of diradicals is a common feature in the thermal chemistry of strained ring systems, and in the case of bicyclo[4.2.0]oct-2-enes, it accounts for the mixture of products and the observed stereochemical outcomes. smolecule.comresearchgate.net
Lewis Acid-Mediated Transformations
The presence of a carbonyl group in this compound allows for Lewis acid-mediated transformations, which can lead to complex skeletal rearrangements. These reactions often proceed through cationic intermediates and provide access to alternative bicyclic and tricyclic frameworks.
Lewis acid catalysis can induce the rearrangement of the bicyclo[4.2.0]octan-2-one skeleton to the thermodynamically more stable bicyclo[3.2.1]octanone framework. This type of rearrangement is a key step in the synthesis of various natural products. For example, a tandem cross-metathesis/semipinacol rearrangement has been developed to synthesize 6-alkylidenebicyclo[3.2.1]octan-8-ones, where a Lewis acidic species generated in situ catalyzes the rearrangement. science.gov
Furthermore, Lewis acid-catalyzed rearrangements of bicyclic cyclobutyl ketones, such as those with a bicyclo[4.2.0]octan-2-one unit, can lead to the formation of angularly fused triquinane natural products. researchgate.net This transformation involves a ring-enlargement reaction that proceeds through a homoallyl-carbinyl cation, showcasing the utility of Lewis acids in promoting complex skeletal reorganizations. researchgate.net
The rearrangement of bicyclo[4.2.0]octan-2-one systems to bicyclo[3.2.1]octanones under Lewis acid catalysis involves a 1,2-acyl migration. While specific mechanistic studies on this compound are not extensively detailed in the provided context, the general mechanism for Lewis acid-catalyzed 1,2-acyl migrations in ketones is well-established. The Lewis acid coordinates to the carbonyl oxygen, which activates the ketone and facilitates the migration of the acyl group.
In related systems, such as β,γ-unsaturated 2-acyl imidazoles, Lewis acid catalysis promotes tandem isomerization and Michael addition reactions. nih.gov The coordination of the Lewis acid to the acyl imidazole (B134444) is crucial for stereocontrol and for facilitating the initial isomerization step. nih.gov Similarly, the Baker-Venkataraman rearrangement, a base-catalyzed intramolecular acyl migration, proceeds via enolate formation followed by intramolecular nucleophilic acyl substitution to form 1,3-diketones. wordpress.com While the conditions are different, both examples highlight the general principle of activating a carbonyl group to facilitate an adjacent acyl migration.
Cycloreversion Reactions
Cycloreversion reactions involve the breaking of two bonds within a cyclic system, leading to two or more separate molecules. For the bicyclo[4.2.0]octane framework, this typically manifests as the cleavage of the cyclobutane ring.
The retro-aldol reaction is the reverse of the aldol (B89426) addition, involving the cleavage of a carbon-carbon bond in a β-hydroxy carbonyl compound to yield two carbonyl compounds (or an enolate and a carbonyl compound). wikipedia.orgmasterorganicchemistry.comlibretexts.org For this compound itself, a direct retro-aldol reaction is not possible as it is not a β-hydroxy ketone. However, it can serve as a precursor to a substrate that can undergo this cleavage. The reaction would proceed via an initial aldol addition of the ketone's enolate to an aldehyde or another ketone, forming a β-hydroxy ketone adduct. This adduct, under basic or thermal conditions, can then undergo the retro-aldol cleavage. wikipedia.org
A well-known process that incorporates this type of cleavage is the de Mayo reaction, which involves the photochemical [2+2] cycloaddition of an enol with an alkene, followed by a retro-aldol cleavage of the resulting cyclobutanol. acs.orgtum.de In a related context, if this compound were formed via a [2+2] cycloaddition, a subsequent retro-aldol-type cleavage could be envisioned to open the four-membered ring, leading to a 1,5-dicarbonyl compound. acs.org Sequences involving retro-aldol/re-aldol cascades have been utilized to construct different bicyclic frameworks from related starting materials. researchgate.netescholarship.org The key step in the retro-aldol mechanism is the formation of an enolate by breaking a C-C bond, a process made feasible by the ability of the resulting negative charge to be stabilized by the adjacent carbonyl group. libretexts.org
The thermal chemistry of bicyclo[4.2.0]octane systems is characterized by the high ring strain of the fused cyclobutane ring. At elevated temperatures, these systems undergo cycloreversion, which is mechanistically a retro-[2+2] cycloaddition. Studies on the closely related bicyclo[4.2.0]oct-2-ene demonstrate that at temperatures around 300 °C, the molecule isomerizes and fragments. acs.orgnih.govresearchgate.net The process is not a concerted reaction but proceeds through a stepwise mechanism involving a long-lived, conformationally flexible diradical intermediate formed by the cleavage of the C1-C6 bond. acs.orgnih.gov
This diradical intermediate can undergo several competing transformations:
beilstein-journals.orgnih.gov Sigmatropic Rearrangement: Migration of a carbon atom can lead to the formation of a thermodynamically more stable bicyclo[2.2.2]oct-2-ene skeleton. acs.orgnih.gov
Fragmentation: The diradical can cleave to form stable, acyclic products, such as 1,3-cyclohexadiene and ethylene. mdpi.com
Epimerization: Re-closure of the diradical can lead to stereomutation at the bridgehead carbons. mdpi.com
For 8-substituted bicyclo[4.2.0]oct-2-enes, the relative rates of these exit channels at 275 °C are generally found to be epimerization > fragmentation ≥ beilstein-journals.orgnih.gov migration. researchgate.netmdpi.com While direct studies on this compound are limited, it is expected to follow similar diradical-mediated pathways upon heating, with the carbonyl group potentially influencing the relative rates of the competing reactions.
| Reactant | Major Products/Pathways | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Bicyclo[4.2.0]oct-2-ene | Bicyclo[2.2.2]oct-2-ene, 1,3-Cyclohexadiene + Ethylene | beilstein-journals.orgnih.gov Sigmatropic shift and fragmentation via diradical intermediate. | acs.orgnih.gov |
| 8-exo-Methylbicyclo[4.2.0]oct-2-ene | 5-Methylbicyclo[2.2.2]oct-2-enes, Epimerization, Fragmentation | beilstein-journals.orgnih.gov shift is only marginally favored over forbidden pathways (si/sr ratio ~2.4). | researchgate.net |
| exo-8-Cyclopropylbicyclo[4.2.0]oct-2-ene | Epimerization, beilstein-journals.orgnih.gov Migration (si and sr products), Fragmentation | Rate constants correlate with substituent's ability to stabilize a radical center. | mdpi.com |
Other Significant Reactions
Ring-Opening Metathesis (ROM) is a powerful polymer chemistry tool that relies on an olefin substrate. The saturated this compound cannot participate directly in this reaction. However, it can be readily converted into a suitable unsaturated monomer, such as a bicyclo[4.2.0]octene derivative. acs.org
The resulting bicyclo[4.2.0]octene monomers are excellent substrates for Ring-Opening/Cross Metathesis (ROCM) and Alternating Ring-Opening Metathesis Polymerization (AROMP). acs.orgresearchgate.net In these reactions, a ruthenium catalyst (e.g., a Grubbs-type catalyst) initiates the ring-opening of the strained cyclobutene (B1205218) ring. nih.gov In the presence of a second, less strained cyclic olefin like cyclohexene (B86901), an alternating copolymer can be formed. nih.govacs.org
The reaction of a bicyclo[4.2.0]oct-6-ene-7-carboxamide with a ruthenium benzylidene catalyst, for example, generates a Ru-cyclohexylidene carbene intermediate. This intermediate is capable of ring-opening cyclohexene, but the equilibrium disfavors this step. However, the system is highly effective at producing alternating polymers where the bicyclo[4.2.0]octene monomer and cyclohexene monomer are incorporated in a regular A-B-A-B sequence. nih.gov The specific substituents on the bicyclo[4.2.0]octene framework can significantly affect the rates of both its own ring-opening and the subsequent reaction with the comonomer. nih.govresearchgate.net
| Monomer | Functional Group | AROMP Activity | Reference |
|---|---|---|---|
| Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide | Amide | Yes, forms regioregular alternating polymer. | acs.org |
| Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile | Nitrile | Yes, but addition is slow and stereoirregular. | acs.org |
| Bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde | Aldehyde | Yes, forms regioregular polymer. | acs.org |
| Propylbicyclo[4.2.0]oct-6-ene-7-carboxamide | Amide (with propyl side chain) | Yes, side chain affects reaction rates. | nih.gov |
Oxidative decarboxylation provides a pathway to generate carbocations from carboxylic acids, which can then undergo skeletal rearrangements. This reaction is not directly applicable to this compound but can be performed on a carboxylic acid derivative. For this to occur, the ketone would first need to be converted into a corresponding acid, for example, 6-methyl-2-oxobicyclo[4.2.0]octane-x-carboxylic acid.
While this specific rearrangement has not been documented for the bicyclo[4.2.0]octane system, a clear precedent exists in the closely related bicyclo[2.2.2]octane series. cdnsciencepub.com In that system, treatment of a keto dicarboxylic acid with lead tetraacetate induces oxidative decarboxylation of one acid group. cdnsciencepub.com This generates a carbocation intermediate that immediately undergoes a 1,2-acyl migration (a form of the Wagner-Meerwein rearrangement). This migration results in a ring expansion of the six-membered ring and contraction of the bridge, transforming the bicyclo[2.2.2]octane skeleton into a more complex bicyclo[3.2.1]octane system. cdnsciencepub.com
By analogy, it is proposed that an appropriately substituted carboxylic acid derived from this compound would undergo a similar transformation. The key steps would be:
Reaction of the carboxylic acid with an oxidant like lead(IV) acetate (B1210297) to form an organolead intermediate.
Homolytic cleavage and decarboxylation to generate a radical, which is then oxidized to a carbocation.
A 1,2-acyl shift, where the bond between the carbonyl carbon and the bridgehead carbon migrates to the adjacent carbocationic center.
This rearrangement would result in the formation of a ring-expanded bicyclo[4.3.0]nonane or a rearranged bicyclo[3.2.1]octane derivative, depending on the position of the original carboxylic acid group.
Stereochemical Aspects in Bicyclo 4.2.0 Octan 2 One Chemistry
Diastereoselective Control in Synthetic Routes
The synthesis of bicyclo[4.2.0]octan-2-one derivatives often yields multiple diastereomers. The ability to control the formation of a specific diastereomer is a key focus in synthetic strategies.
Factors Influencing Diastereoselectivity in Cycloadditions
The primary method for constructing the bicyclo[4.2.0]octane framework is the [2+2] cycloaddition reaction. Several factors can influence the diastereoselectivity of this process:
Reaction Temperature: Low temperatures are often crucial for achieving high yields in photochemical [2+2] cycloadditions. For instance, the reaction of cyclohexenones with ethylene (B1197577) at -70°C in dichloromethane (B109758) can produce the corresponding bicyclo[4.2.0]octan-2-one derivatives in high yields. rsc.org
Substituents: The nature and position of substituents on both the enone and the alkene can exert significant steric and electronic effects, thereby directing the stereochemical outcome of the cycloaddition. For example, the introduction of a 6-methoxy or 6-methyl substituent can favor the formation of the 8-exo configuration in the product. researchgate.net
Lewis Acids: Lewis acids can catalyze and influence the stereoselectivity of cycloadditions. For example, the use of a sterically demanding chiral oxazaborolidine was found to improve the E/Z selectivity in the [2+2] cycloaddition of allenoates. nih.gov Similarly, aluminum chloride has been used in rearrangements of 5,6-disubstituted bicyclo[4.2.0]octan-2-ones. acs.org
Reaction Conditions: The choice of solvent and the presence of additives can also play a role. For instance, the photochemical cycloaddition of 3-methylcyclohexenone with ethylene is carried out in dichloromethane. orgsyn.org
A notable example is the photochemical cycloaddition of 5,5-dimethylcyclohex-2-enone (B1593525) with 1,1-dimethoxyethylene, which yields a 3:2 mixture of diastereomeric 7,7-dimethoxybicyclo[4.2.0]octan-2-ones. arkat-usa.org In contrast, the reaction with 4,4-dimethylcyclohex-2-enone gives a 5:2 ratio of diastereomers. arkat-usa.org These examples highlight the subtle influence of substituent positioning on diastereoselectivity.
Interactive Table: Factors in Diastereoselective Cycloadditions
| Factor | Description | Example |
| Temperature | Lower temperatures generally favor higher yields and can influence stereoselectivity in photochemical cycloadditions. | Photochemical cycloaddition of cyclohexenones and ethylene at -70°C. rsc.org |
| Substituents | Steric and electronic properties of substituents on reactants guide the stereochemical outcome. | A 6-methyl substituent favors the 8-exo configuration. researchgate.net |
| Lewis Acids | Can catalyze and direct the stereoselectivity of the cycloaddition. | Chiral oxazaborolidine improves E/Z selectivity in allenoate cycloadditions. nih.gov |
| Solvent | The reaction medium can influence the course of the reaction. | Dichloromethane is used in the photochemical cycloaddition of 3-methylcyclohexenone. orgsyn.org |
Transfer of Olefin Geometry to Cycloadducts
In many [2+2] cycloaddition reactions, the stereochemistry of the starting alkene is retained in the cyclobutane (B1203170) ring of the product. This transfer of olefin geometry is a key feature of concerted cycloadditions. For instance, in Lewis acid-promoted [2+2] cycloadditions of allenes, the geometry of the alkene determines the substituent position at the C2 carbon of the resulting bicyclo[4.2.0]octane core. nih.gov This principle allows for the predictable synthesis of specific diastereomers by selecting the appropriate E- or Z-alkene.
Enantioselective Synthesis and Chiral Induction
The synthesis of single enantiomers of bicyclo[4.2.0]octan-2-ones is of significant interest, particularly for applications in the synthesis of complex, biologically active molecules.
Asymmetric Approaches to Optically Active Bicyclo[4.2.0]octan-2-ones
Several strategies have been developed to achieve the enantioselective synthesis of these chiral building blocks:
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can induce asymmetry in the cycloaddition.
Chiral Catalysts: The use of chiral Lewis acids or other catalysts can create a chiral environment that favors the formation of one enantiomer over the other. nih.gov An example is the use of a chiral oxazaborolidine-aluminum bromide complex to catalyze the enantioselective Diels-Alder reaction of cyclobutenone derivatives. researchgate.net
Chiral Starting Materials: Employing a chiral starting material, such as L-glutamic acid, can serve as a source of asymmetry that is carried through the synthetic sequence to yield an optically active bicyclo[4.2.0]octanone.
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers. rsc.org For instance, microbial reduction has been employed to resolve a racemic mixture of bicyclo[4.2.0]oct-2-en-7-one, yielding a ketone and an alcohol of high enantiomeric purity. google.com
A notable approach involves an enantioselective isomerization of an allenic ketone followed by a stereoselective [2+2] cycloaddition to generate bicyclo[4.2.0]octanes. nih.gov
Achieving High Enantiomeric Purity
High enantiomeric purity is often a prerequisite for the use of these compounds in pharmaceutical synthesis. Techniques to achieve this include:
Recrystallization: Diastereomeric products formed using a chiral auxiliary can sometimes be separated by crystallization.
Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate enantiomers. For example, the enantiomeric purity of a bicyclo[4.2.0]octane derivative was established by HPLC analysis using a chiral column. nih.gov
Kinetic Resolution: In this process, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer.
For example, a process involving microbial reduction of a racemic ketone has been shown to produce a ketone and an alcohol with high enantiomeric purity. google.com
Stereomutation and Conformational Dynamics
The bicyclo[4.2.0]octan-2-one ring system can undergo stereomutation, which involves the interconversion of stereoisomers. This can occur through various mechanisms, including ring-opening and ring-closing reactions.
The cis- and trans-fused bicyclo[4.2.0]octan-2-ones exhibit different stabilities. The trans-fused isomers are generally more strained and can be readily converted to the more stable cis-isomers upon treatment with acid or base. arkat-usa.orgthieme-connect.de
Thermal reactions of 8-methylbicyclo[4.2.0]oct-2-enes have been studied, revealing competitive diradical-mediated processes including rsc.orggoogle.com sigmatropic rearrangements, epimerization (stereomutation), and fragmentation. nih.gov The 8-exo-methyl isomer undergoes a rsc.orggoogle.com sigmatropic rearrangement, along with significant epimerization and fragmentation. nih.gov In contrast, the 8-endo epimer primarily undergoes fragmentation and to a lesser extent, epimerization. nih.gov These observations are consistent with the formation of a diradical intermediate. nih.govresearchgate.net
Furthermore, studies on the thermal isomerization of bicyclo[4.2.0]oct-2-ene have shown that it can rearrange to bicyclo[2.2.2]oct-2-ene via a formal rsc.orggoogle.com sigmatropic carbon migration. researchgate.net Deuterium (B1214612) labeling studies indicated that this process is accompanied by stereomutation at the bridgehead carbons, consistent with a long-lived, conformationally flexible diradical intermediate. researchgate.net While 5- or 6-methylbicyclo[4.2.0]octan-2-ones were found not to rearrange under certain conditions, 5,6-disubstituted derivatives do undergo novel rearrangements with aluminum chloride. acs.orgresearchgate.net
Interactive Table: Stereoisomer Stability and Interconversion
| Isomer | Relative Stability | Interconversion Conditions |
| cis-fused | More stable | - |
| trans-fused | Less stable (more strained) | Readily converts to cis-isomer with acid or base treatment. arkat-usa.orgthieme-connect.de |
One-Centered Stereomutation Processes
One-centered stereomutation, also known as epimerization, at a single stereocenter is a notable process in the thermal chemistry of bicyclo[4.2.0]octane systems. This process often competes with other thermal rearrangements, such as sigmatropic shifts and fragmentation reactions. researchgate.net
Research on 8-substituted bicyclo[4.2.0]oct-2-enes has shown that one-centered stereomutation can be the dominant thermal process. researchgate.netresearchgate.net For instance, in the thermal reactions of 8-methylbicyclo[4.2.0]oct-2-enes, epimerization at the C8 position is a significant pathway. researchgate.net This stereomutation is proposed to occur through a diradical intermediate, which allows for the inversion of stereochemistry at the radical center before ring closure. researchgate.netresearchgate.netacs.org
The relative rates of these competing reactions are influenced by the nature of the substituent at the 8-position. For example, the rate of epimerization (k_ep) is often greater than the rates of fragmentation (k_f) and researchgate.netacs.org-sigmatropic migration (k_13) for bicyclo[4.2.0]oct-2-enes with deuterium, methyl, or methoxy (B1213986) substituents at C8. researchgate.net
A study on the reduction of the epimers of 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one provided a clear example of stereochemical outcomes influenced by reaction conditions. Reduction with a zinc/copper couple resulted in the same product mixture, predominantly the 8-endo-methyl compound. researchgate.net However, ketalization of the resulting 8-methylbicyclo[4.2.0]octan-7-one showed temperature-dependent stereoselectivity. At -78°C, the endo-methyl ketal was the major product, while at 25°C, the exo-methyl epimer was favored. researchgate.net
These findings highlight that one-centered stereomutation is a key process governed by the stability of intermediates and reaction conditions, playing a crucial role in the stereochemical landscape of bicyclo[4.2.0]octanone chemistry.
Stereochemical Preference in Sigmatropic Migrations
Sigmatropic migrations in bicyclo[4.2.0]octane systems also exhibit distinct stereochemical preferences. The thermal researchgate.netacs.org-sigmatropic rearrangement of bicyclo[4.2.0]oct-2-enes to bicyclo[2.2.2]oct-2-enes has been a subject of detailed investigation. researchgate.netresearchgate.netacs.org
Studies using deuterium labeling have been instrumental in elucidating the stereochemical course of these migrations. researchgate.netacs.org The rearrangement can proceed through two main pathways, suprafacial-inversion (si) or suprafacial-retention (sr), with respect to the migrating carbon. While orbital symmetry rules predict a preference for one pathway, the observed stereochemistry in bicyclo[4.2.0]oct-2-enes often deviates from these predictions. researchgate.net
For the parent bicyclo[4.2.0]oct-2-ene, the researchgate.netacs.org carbon shift shows a slight preference for migration with inversion of stereochemistry over retention, with a reported si/sr product ratio of approximately 1.4. researchgate.netacs.org This preference for inversion is also observed for the 8-exo-methoxybicyclo[4.2.0]oct-2-ene, with a more pronounced si/sr ratio of 3.2. researchgate.net
However, in the case of 8-exo-methylbicyclo[4.2.0]oct-2-ene, the orbital symmetry-allowed si product is only marginally favored over the forbidden sr product, with an si/sr ratio of 2.4. researchgate.net The 8-endo epimer, in contrast, does not yield any researchgate.netacs.org shift product, undergoing fragmentation and epimerization instead. researchgate.net The diradical intermediate model is often invoked to explain these observations, where the lifetime and conformational flexibility of the diradical influence the stereochemical outcome. researchgate.netresearchgate.netacs.org
The introduction of substituents at other positions in the bicyclo[4.2.0]octane ring can also influence the stereochemical outcome of reactions. For instance, in Wittig olefination reactions of functionalized 8-methyl ketones, the presence of a 6-methoxy or 6-methyl substituent was found to favor the formation of the 8-exo-methyl olefin. researchgate.net
The following table summarizes the stereochemical preferences observed in the researchgate.netacs.org sigmatropic migrations of various substituted bicyclo[4.2.0]oct-2-enes.
| Substituted Bicyclo[4.2.0]oct-2-ene | si/sr Ratio | Reference |
| Bicyclo[4.2.0]oct-2-ene | ~1.4 | researchgate.netacs.org |
| 8-exo-Methoxybicyclo[4.2.0]oct-2-ene | 3.2 | researchgate.net |
| 8-exo-Methylbicyclo[4.2.0]oct-2-ene | 2.4 | researchgate.net |
This data underscores that while a preference for migration with inversion of stereochemistry is generally observed, the degree of this preference is sensitive to the nature and stereochemistry of the substituents on the bicyclo[4.2.0]octane framework.
Spectroscopic Characterization and Structural Elucidation of Bicyclo 4.2.0 Octan 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the constitution of bicyclo[4.2.0]octan-2-one derivatives. The chemical shifts, signal multiplicities, and integration values in ¹H NMR spectra reveal the number and environment of different protons, while ¹³C NMR indicates the number of unique carbon atoms.
For instance, in the characterization of a related derivative, (1RS, 5RS, 7SR)-1-acetoxy-7-cyano-5-methylbicyclo[3.2.0]heptan-2-one, the ¹H NMR spectrum in carbon tetrachloride (CCl₄) showed distinct signals that were crucial for its initial identification. oup.com Key signals included a three-proton singlet at δ=1.38 ppm for the methyl group, a three-proton singlet at δ=2.11 ppm for the acetoxy group, and various multiplets for the bicyclic ring protons. oup.com
Table 1: Representative ¹H NMR Data for a Methyl-Substituted Bicyclic Ketone Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 1.38 | s | 3H | Ring CH₃ | oup.com |
| 1.90 | m | 2H | Ring CH₂ | oup.com |
| 2.11 | s | 3H | Acetoxy CH₃ | oup.com |
| 2.14 | d, J=6.5 Hz | 2H | Ring CH₂ | oup.com |
| 2.58 | m | 2H | Ring CH₂ | oup.com |
| 3.11 | t, J=6.5 Hz | 1H | Ring CH | oup.com |
Data for (1RS, 5RS, 7SR)-1-acetoxy-7-cyano-5-methylbicyclo[3.2.0]heptan-2-one in CCl₄.
For complex cyclic and bicyclic systems, determining the relative stereochemistry is essential. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for this purpose. The NOESY experiment detects through-space interactions between protons that are in close proximity, allowing for the determination of the molecule's three-dimensional structure.
In a study of bicyclo[4.2.1]nona-2,4-diene derivatives, 2D NOESY-GPPH spectra were instrumental in establishing the stereochemistry. acs.org Cross-correlations between the signals of protons on the bridgehead carbons served as critical checkpoints. acs.org For example, the observation of cross-correlation peaks between protons C(1)H and C(11)H₂ and the absence of a correlation between C(6)H and C(11)H₂ unambiguously indicated a syn-stereoisomer configuration. acs.org This demonstrates how NOESY can be applied to elucidate the spatial arrangement of substituents and the fusion of the rings in bicyclic structures like 6-Methylbicyclo[4.2.0]octan-2-one.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound.
In the synthesis of a complex bicyclo[4.2.0]octane derivative, (1R,6S,8R*)-1-(tert-Butyldimethyloxy)-8-(methoxycarbonyl)-6-methylbicyclo[4.2.0]octane, HRMS was used to confirm its molecular formula. beilstein-journals.org The experimentally determined mass was compared to the theoretically calculated mass, showing excellent agreement. beilstein-journals.org
Table 2: HRMS Data for a 6-Methylbicyclo[4.2.0]octane Derivative
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify components within a mixture. In synthetic chemistry, it is invaluable for monitoring reaction progress and identifying products and byproducts.
The NIST Chemistry WebBook and PubChem databases contain GC-MS data for isomers and analogs of the target compound, such as cis-bicyclo[4.2.0]octane and 6-Methyl-bicyclo[4.2.0]octan-7-one. nist.govnih.gov Furthermore, studies on silyl (B83357) enol ethers, which are precursors to bicyclic systems, utilize GC to determine product ratios and retention times (tR), demonstrating the technique's utility in separating and identifying closely related isomers. beilstein-journals.org For example, the GC retention time for 1-tert-Butyldimethylsilyloxy-6-methyl-1-cyclohexene was reported as 6.9 minutes under specific conditions. beilstein-journals.org
X-ray Crystallography
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming absolute connectivity and stereochemistry.
The structure of a photocycloaddition product, (1RS, 5RS, 7SR)-1-acetoxy-7-cyano-5-methylbicyclo[3.2.0]heptan-2-one, was unambiguously established using X-ray crystal structure analysis. oup.com The analysis provided precise bond lengths, bond angles, and the relative configuration of all stereocenters, which would be difficult to determine by spectroscopic methods alone. oup.com The study yielded detailed crystallographic data, confirming the compound's structure and stereochemistry. oup.com
Table 3: Representative Crystal Data for a Methyl-Substituted Bicyclic Ketone Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | (1RS, 5RS, 7SR)-1-Acetoxy-7-cyano-5-methylbicyclo[3.2.0]heptan-2-one | oup.com |
| Molecular Formula | C₁₁H₁₃NO₃ | oup.com |
| Molecular Weight | 207.2 | oup.com |
| Crystal System | Monoclinic | oup.com |
| Space Group | P2₁ | oup.com |
| a (Å) | 13.852(4) | oup.com |
| b (Å) | 6.750(3) | oup.com |
| c (Å) | 13.096(4) | oup.com |
| β (°) | 116.69(5) | oup.com |
| Z | 4 | oup.com |
| D(calc) (g cm⁻³) | 1.258 | oup.com |
Data for (1RS, 5RS, 7SR)-1-acetoxy-7-cyano-5-methylbicyclo[3.2.0]heptan-2-one.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (1RS, 5RS, 7SR)-1-acetoxy-7-cyano-5-methylbicyclo[3.2.0]heptan-2-one |
| (1R,6S,8R*)-1-(tert-Butyldimethyloxy)-8-(methoxycarbonyl)-6-methylbicyclo[4.2.0]octane |
| Bicyclo[4.2.1]nona-2,4-diene |
| cis-Bicyclo[4.2.0]octane |
| 6-Methyl-bicyclo[4.2.0]octan-7-one |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a primary and rapid method for the identification of functional groups within a molecule. In the context of this compound and its derivatives, IR spectroscopy is particularly effective for confirming the presence of the carbonyl (C=O) group, which is characteristic of the ketone function.
The position of the carbonyl stretching vibration in the IR spectrum is sensitive to the ring strain and electronic environment of the ketone. In bicyclic ketones, the ring strain associated with the fused ring system influences the absorption frequency. For this compound, the carbonyl group exhibits a characteristic absorption band around 1700 cm⁻¹. orgsyn.org This frequency is typical for a saturated six-membered ring ketone fused to a four-membered ring, where the cyclobutanone (B123998) ring fusion introduces strain that slightly increases the frequency from a typical acyclic or cyclohexanone (B45756) value.
In a related derivative, dimethyl r-1-morpholino-c-6H-bicyclo[4.2.0]octane-c-7,t-8-dicarboxylate, the ester carbonyl groups show a strong absorption at 1725 cm⁻¹ in chloroform. acs.org This shift to a higher wavenumber is expected for an ester carbonyl compared to a ketone carbonyl. The precise location of the C=O stretch provides valuable diagnostic information about the electronic nature and structural environment of the carbonyl group within the bicyclic framework.
Table 2: Characteristic IR Absorption Frequencies for Bicyclo[4.2.0]octan-2-one Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Solvent/Medium | Reference |
| This compound | Ketone C=O | 1700 | CCl₄ | orgsyn.org |
| Dimethyl r-1-morpholino-c-6H-bicyclo[4.2.0]octane-c-7,t-8-dicarboxylate | Ester C=O | 1725 | CHCl₃ | acs.org |
Theoretical and Computational Investigations of 6 Methylbicyclo 4.2.0 Octan 2 One
Prediction of Reactivity and Selectivity
Beyond elucidating mechanisms, computational methods can predict how structural changes will affect reaction rates and product distributions.
While specific studies applying Linear Free Energy Relationships (LFERs) to 6-methylbicyclo[4.2.0]octan-2-one are not prominent in the literature, this approach remains a powerful conceptual tool for understanding reactivity. An LFER analysis could be computationally modeled to predict how substituents on the bicyclic frame influence reaction rates. For instance, in an acid-catalyzed rearrangement, one could design a computational experiment where the methyl group at C6 is replaced by a series of substituted phenyl groups. By calculating the activation energies for the rearrangement of each substituted analog and plotting the logarithm of the relative rates against the appropriate Hammett substituent constants (σ, σ+, or σ-), one could establish a quantitative relationship. The slope of this plot (the reaction constant, ρ) would provide insight into the charge development at the reaction center in the transition state.
The Woodward-Hoffmann orbital symmetry rules are fundamental to predicting the outcomes of pericyclic reactions. The formation of the bicyclo[4.2.0]octane ring via an intramolecular [2+2] photocycloaddition is a classic example of a reaction governed by these principles, being classified as a [π2s + π2s] cycloaddition, which is photochemically allowed. acs.org
Conversely, thermal reactions that are "forbidden" by orbital symmetry rules often proceed through non-concerted, stepwise mechanisms. For example, a computational study on the thermal rearrangement of a related syn-tricyclo[4.2.0.0(2,5)]octa-3,7-diene showed that a symmetry-forbidden disrotatory cyclobutene (B1205218) ring opening proceeds via a diradical transition state. acs.org For this compound, any potential pericyclic reaction, such as a retro-[2+2] cycloaddition, would be analyzed under the lens of orbital symmetry. A thermally forbidden pathway would strongly suggest a biradical mechanism, reinforcing the concepts discussed in section 6.1.2.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity. The fusion of the six-membered and four-membered rings can exist in either a cis or trans configuration. Computational studies on the parent bicyclo[4.2.0]octane system have shown that the cis-fused isomer is significantly more stable than the trans-fused isomer due to reduced ring strain. atlantis-press.comresearchgate.net The presence of the methyl group and ketone will further influence the conformational preferences of the six-membered ring (e.g., chair, boat, or twist-boat).
| Isomer | Relative Energy (kcal/mol) | Stability Ranking |
|---|---|---|
| cis-Bicyclo[4.2.0]octane | 19.84 | Less Stable |
| trans-Bicyclo[4.2.0]octane | 24.79 | Least Stable |
| Bicyclo[3.2.1]octane | 0.00 | Most Stable |
While static calculations provide energy minima, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape over time. MD simulations model the atomic motions of a molecule, providing a dynamic picture of its behavior in solution. mdpi.com For this compound, an MD simulation could reveal the accessible conformations, the energy barriers between them, and the influence of solvent molecules on the conformational equilibrium. This dynamic information is crucial, as the reactivity of the ketone could be highly dependent on the molecule adopting a specific, pre-reactive conformation.
Applications of Bicyclo 4.2.0 Octan 2 Ones in Complex Molecule and Natural Product Synthesis
Utility as Synthetic Building Blocks
The unique structural and reactive properties of bicyclo[4.2.0]octan-2-ones make them ideal starting points for the assembly of more complex molecular architectures.
Bicyclo[4.2.0]octan-2-one derivatives are frequently employed as precursors for sophisticated polycyclic skeletons through strategic rearrangement reactions. thieme-connect.comthieme-connect.de A notable transformation is the Lewis acid-catalyzed Cargill-type rearrangement, which reconfigures the bicyclo[4.2.0]octane core into a bicyclo[3.2.1]octane system. thieme-connect.com The outcome of these rearrangements is highly dependent on the substitution pattern of the bicyclic ketone. thieme-connect.comresearchgate.net
For instance, studies on the rearrangement of bi- and tricyclic cyclobutyl ketones featuring a bicyclo[4.2.0]octan-2-one moiety have shown that the presence and position of substituents dictate the reaction pathway. researchgate.net While simple 5- or 6-methylbicyclo[4.2.0]octan-2-ones may not rearrange under certain conditions, 5,6-disubstituted derivatives that lack a methyl group at the C(1) bridgehead readily undergo rearrangement to yield diquinane derivatives. researchgate.net Conversely, when a methyl group is present at the C(1) position, the reaction favors a Cargill-type rearrangement, leading to the formation of bicyclo[3.2.1]octan-8-one frameworks. thieme-connect.com This substituent-dependent reactivity allows for controlled access to diverse polycyclic systems from a common bicyclic precursor.
The bicyclo[4.2.0]octane scaffold serves as a key building block for accessing more complex ring systems, including tricyclic and pentacyclic structures. vulcanchem.comresearchgate.net A prominent application is in the synthesis of angularly fused triquinanes, a tricyclic framework found in natural products like silphiperfolene. researchgate.netacs.org The total synthesis of (±)-silphiperfol-6-ene has been achieved through a novel acid-catalyzed rearrangement of a 5,6-disubstituted bicyclo[4.2.0]octan-2-one, which constructs the characteristic tricyclic skeleton of the target molecule. acs.org
Furthermore, the bicyclo[4.2.0]octadiene core, a close relative of the saturated ketone, is fundamental to the synthesis of complex pentacyclic natural products. researchgate.netresearchgate.net The kingianins, for example, are believed to be formed biosynthetically through a Diels-Alder dimerization of two monomeric units, each containing a bicyclo[4.2.0]octadiene skeleton. researchgate.netacgpubs.org Synthetic strategies have successfully mimicked this approach, utilizing the bicyclic framework as the cornerstone for constructing the intricate five-ring system of the kingianins. researchgate.net Non-biomimetic methods, such as [2+2] ketene (B1206846) cycloadditions, have also been developed to efficiently construct the initial bicyclo[4.2.0]octane ring, which is then elaborated into the final pentacyclic structure. researchgate.netresearchgate.netacgpubs.org
Role in Total Synthesis of Natural Products
The strategic importance of the bicyclo[4.2.0]octan-2-one motif and its derivatives is underscored by their successful application in the total synthesis of a range of structurally diverse and biologically significant natural products.
The kingianins are a family of complex pentacyclic compounds whose synthesis represents a significant challenge. researchgate.netresearchgate.net The bicyclo[4.2.0]octadiene framework is the central monomeric precursor in both biosynthetic proposals and laboratory syntheses of these molecules. researchgate.netresearchgate.netacgpubs.org In a biomimetic approach, a linear polyketide precursor undergoes a stereospecific 8π/6π electrocyclization cascade to form the bicyclo[4.2.0]octadiene intermediate. researchgate.net Subsequent intermolecular Diels-Alder dimerization of two of these monomers furnishes the final pentacyclic core of kingianin A. researchgate.net
Alternative, non-biomimetic strategies have also been developed, highlighting the versatility of the bicyclic core. One such approach utilizes a [2+2] ketene cycloaddition reaction to form the bicyclo[4.2.0]octane ring system efficiently. researchgate.netacgpubs.org This bicyclic ketone is then further functionalized and elaborated to achieve the total synthesis of kingianins. researchgate.netacgpubs.org These synthetic routes demonstrate that the bicyclo[4.2.0]octane core is a crucial and adaptable building block for accessing the complex architecture of the kingianin family. researchgate.netacgpubs.org
The bicyclo[4.2.0]octadiene core is a pivotal intermediate in the synthesis of endiandric acids and emeriones. researchgate.net The formation of this key bicyclic structure is often accomplished through a spectacular biomimetic cascade involving 8π and 6π electrocyclization reactions starting from a linear polyene precursor. rsc.orgnih.gov
In the synthesis of endiandric acids, once the bicyclo[4.2.0]octadiene intermediate is formed, it undergoes a subsequent intramolecular Diels-Alder cycloaddition to construct the final complex tetracyclic framework. rsc.organu.edu.aunsf.gov This strategy has enabled the total synthesis of several members of the endiandric acid family, starting from precursors like cyclooctatetraene (B1213319) which can be efficiently converted to the necessary bicyclic intermediate. rsc.org
Similarly, the total synthesis of the fungal metabolites emeriones A, B, and C relies on a bioinspired approach where a stereodefined pentaene undergoes an 8π/6π electrocyclization cascade to produce two diastereomeric bicyclo[4.2.0]octadiene scaffolds. researchgate.netnih.govnih.gov These central bicyclic cores, which already contain the fully assembled side chains of the natural products, are then subjected to stereoselective late-stage oxidations to yield the final emerione structures. researchgate.netnih.govchemrxiv.orgchemistryviews.org This work not only achieved the first asymmetric syntheses of these molecules but also led to the structural revision of emerione C. researchgate.netchemistryviews.org
The utility of the bicyclo[4.2.0]octane framework extends to synthetic strategies and model studies for other complex natural products.
Pachylactone: Model studies directed towards the total synthesis of the marine diterpene pachylactone have utilized substituted bicyclo[4.2.0]oct-7-ene derivatives. documentsdelivered.com The key step in this approach involves a facile electrocyclic ring-opening of the bicyclic system upon thermolysis to give fused cyclooctadiene lactone ring systems, which represent the core structure of pachylactone. documentsdelivered.com
Silphiperfolene: The total synthesis of the angular triquinane sesquiterpene (±)-silphiperfol-6-ene has been successfully accomplished using a strategy centered on the rearrangement of a bicyclo[4.2.0]octan-2-one derivative. researchgate.netacs.org An acid-catalyzed rearrangement of specifically 5,6-disubstituted bicyclo[4.2.0]octan-2-ones provides an efficient route to the angularly fused triquinane skeleton that defines the silphiperfolane family. researchgate.netacs.orgresearchgate.net
Mitrephorone: In synthetic studies towards mitrephorone A, a complex natural product with a unique cage-like structure, a retrosynthetic analysis considered a bicyclo[4.2.0]octane as a key intermediate. ethz.ch Although early attempts to form a crucial oxetane (B1205548) via an intramolecular [2+2] photocycloaddition on a macrocyclic precursor containing the bicyclic motif proved challenging, alternative strategies were devised. ethz.ch These approaches still envisioned the bicyclo[4.2.0]octane core as a foundational element for constructing the intricate ring system of the target molecule. ethz.ch
Construction of Unique Bicyclo[4.2.0]octane-Containing Natural Product Motifs (e.g., Bis-homoinositols)
The bicyclo[4.2.0]octane framework serves as a crucial structural motif in the synthesis of complex and biologically significant molecules, including derivatives that mimic natural products. A notable example is the stereoselective synthesis of novel bis-homoinositols, which are carbocyclic polyols structurally related to inositols. These compounds are of interest for their potential biological activities. The synthesis of bis-homoinositols incorporating a bicyclo[4.2.0]octane core has been achieved through a multi-step strategic approach starting from cyclooctatetraene. nih.govresearchgate.netresearchgate.net
The synthetic pathway commences with the photooxygenation of trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene, a derivative of cyclooctatetraene, to yield a tricyclic endoperoxide. nih.govresearchgate.net This endoperoxide is a key intermediate that sets the stage for subsequent stereocontrolled transformations. The reduction of the endoperoxide, followed by acetylation, produces a diacetate compound. nih.govresearchgate.net A critical step involves the removal of the bromine atoms using zinc dust, which leads to the formation of a dien-diacetate. nih.govresearchgate.net
This dien-diacetate is a versatile precursor for constructing the polyhydroxylated bicyclo[4.2.0]octane system. Osmium tetroxide (OsO₄) mediated dihydroxylation of the double bonds in the dien-diacetate, followed by acetylation, installs the necessary hydroxyl groups, yielding hexaacetates. nih.govresearchgate.netresearchgate.net The final step to obtain the target bis-homoinositols is the removal of the acetate (B1210297) protecting groups, typically achieved through ammonolysis, which furnishes the desired products in high yield. nih.govresearchgate.net The structures of all synthesized compounds are rigorously characterized using spectroscopic methods. nih.govresearchgate.net This synthetic strategy highlights the utility of the bicyclo[4.2.0]octane scaffold in accessing unique polycyclic structures like bis-homoinositols. nih.gov
| Starting Material | Key Intermediates | Key Reactions | Final Product Class |
| Cyclooctatetraene | trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene, Tricyclic endoperoxide, Dien-diacetate | Photooxygenation, Reduction, Acetylation, Dehalogenation, Dihydroxylation | Bis-homoinositols |
Contribution to the Development of Novel Organic Reactions
The bicyclo[4.2.0]octan-2-one core, including its 6-methyl derivative, has been instrumental in the development and exploration of novel organic reactions. The inherent ring strain and functionality of this bicyclic system make it a valuable substrate for investigating new synthetic methodologies.
One significant area of development is in cycloaddition reactions. The [2+2] photocycloaddition of 3-methyl-2-cyclohexenone with ethylene (B1197577) is a classic and efficient method to produce 6-methylbicyclo[4.2.0]octan-2-one. orgsyn.org More advanced catalytic [2+2] cycloadditions have also been developed. For instance, a trifluoromethanesulfonimide (Tf₂NH)-catalyzed reaction between silyl (B83357) enol ethers, such as 1-tert-butyldimethylsilyloxy-2-methyl-1-cyclohexene, and α,β-unsaturated esters like methyl acrylate (B77674), provides access to functionalized bicyclo[4.2.0]octane systems. orgsyn.org This method demonstrates high turnover numbers for the catalyst. orgsyn.org Furthermore, enantioselective Diels-Alder reactions using cyclobutenone derivatives as dienophiles have been developed to construct bicyclo[4.2.0]octane derivatives bearing two adjacent angular quaternary centers, a significant challenge in organic synthesis. bohrium.com These reactions, catalyzed by chiral oxazaborolidinium ions (COBI), proceed with high yield and enantioselectivity. bohrium.com
Bicyclo[4.2.0]octan-2-ones have also been pivotal in the discovery of novel rearrangement reactions. A notable example is the Lewis acid-promoted rearrangement of 5,6-disubstituted bicyclo[4.2.0]octan-2-ones. acs.org Treatment of these compounds with aluminum chloride induces a sophisticated rearrangement to form bicyclo[3.2.1]octane skeletons. acs.org This transformation has been successfully applied to the total synthesis of natural products such as (±)-5-oxosilphiperfol-6-ene and (±)-silphiperfol-6-ene, demonstrating its utility in complex molecule synthesis. acs.org These examples underscore the role of the bicyclo[4.2.0]octan-2-one framework as a platform for inventing and understanding new chemical transformations.
| Reaction Type | Substrates | Catalyst/Reagent | Product Type |
| [2+2] Photocycloaddition | 3-Methyl-2-cyclohexenone, Ethylene | Light (hν) | This compound |
| Catalytic [2+2] Cycloaddition | Silyl enol ether, Methyl acrylate | Trifluoromethanesulfonimide (Tf₂NH) | Functionalized Bicyclo[4.2.0]octane |
| Enantioselective Diels-Alder | 2,3-Disubstituted cyclobutenones, Dienes | Chiral Oxazaborolidinium Ion (COBI) | Bicyclo[4.2.0]octane with quaternary centers |
| Lewis Acid-Promoted Rearrangement | 5,6-Disubstituted bicyclo[4.2.0]octan-2-ones | Aluminum chloride (AlCl₃) | Bicyclo[3.2.1]octane |
Conclusion and Future Research Directions
Summary of Advances in 6-Methylbicyclo[4.2.0]octan-2-one Chemistry
The synthesis and reactivity of this compound have seen notable advancements, primarily centered around efficient construction of its bicyclic core and its subsequent transformations.
A significant breakthrough has been the development of one-pot isomerization and [2+2] cycloaddition reactions. beilstein-journals.orgbeilstein-journals.org For instance, the treatment of a kinetically favored silyl (B83357) enol ether with triflic imide (Tf2NH) can induce its isomerization to the thermodynamically more stable isomer, which then undergoes a Tf2NH-catalyzed [2+2] cycloaddition with an acrylate (B77674) to furnish 6-methylbicyclo[4.2.0]octane derivatives in high yield. beilstein-journals.orgbeilstein-journals.org This method offers a streamlined approach to the bicyclic system from readily available starting materials. beilstein-journals.org
Photochemical [2+2] cycloaddition remains a cornerstone for the synthesis of this compound. The irradiation of 3-methyl-2-cyclohexenone in the presence of ethylene (B1197577) provides a direct and high-yielding route to the title compound. orgsyn.org This method is valued for its efficiency and directness in establishing the fused ring system.
Furthermore, the broader class of bicyclo[4.2.0]octanes, including derivatives of this compound, has been instrumental in the synthesis of complex natural products. For example, the bicyclo[4.2.0]octane core is a key structural motif in the kingianins, a family of pentacyclic polyketides with promising biological activities. researchgate.net Synthetic strategies towards these molecules have utilized [2+2] ketene (B1206846) cycloadditions to construct the bicyclo[4.2.0]octane system. researchgate.net Similarly, the bicyclo[4.2.0]octane substructure is present in solanoeclepin A, and its synthesis has spurred the development of new methodologies for constructing functionalized cyclobutane (B1203170) rings. researchgate.net
Remaining Challenges and Unexplored Reactivity
Despite the progress, several challenges and areas of unexplored reactivity persist in the chemistry of this compound.
A primary challenge lies in the stereoselective synthesis of its various diastereomers. While methods for its synthesis exist, controlling the relative stereochemistry of the methyl group and the substituents introduced in subsequent reactions remains a significant hurdle. Achieving high diastereoselectivity is crucial for its application in the synthesis of stereochemically complex natural products. The development of new chiral catalysts and auxiliaries tailored for reactions involving this bicyclic ketone is an area ripe for exploration.
The reactivity of the enolate of this compound is not fully understood. While its formation is a key step in some synthetic routes, the factors governing its regioselectivity and stereoselectivity in subsequent alkylation, aldol (B89426), and other C-C bond-forming reactions are yet to be systematically investigated. A deeper understanding of its enolate chemistry would unlock new avenues for its functionalization.
The ring-opening and rearrangement reactions of this compound present another frontier. While acid-catalyzed rearrangements of substituted bicyclo[4.2.0]octanones to bicyclo[4.2.1]nonanes have been reported, the specific behavior of the 6-methyl derivative under various Lewis and Brønsted acid conditions is not well-documented. acs.org Furthermore, theoretical studies on the Baeyer-Villiger reaction of the parent bicyclo[4.2.0]octan-7-one suggest a high degree of regioselectivity. scholarsresearchlibrary.com Experimental verification and exploration of such oxidative cleavage reactions on this compound could lead to valuable synthetic intermediates. The potential for selective cleavage of the C1-C6 or C1-C7 bond under different conditions remains an intriguing area of study.
Potential for New Synthetic Methodologies and Applications in Chemical Synthesis
The unique structural and electronic properties of this compound suggest significant potential for the development of new synthetic methodologies and applications.
The strained four-membered ring makes it a candidate for transition-metal-catalyzed ring-opening and cross-coupling reactions . The development of catalytic systems that can selectively activate and cleave the C-C bonds of the cyclobutane ring would provide access to a diverse range of functionalized cyclohexene (B86901) and acyclic derivatives. Such methodologies would be highly valuable for generating molecular complexity from a readily accessible starting material.
The bicyclic scaffold of this compound can serve as a template for asymmetric catalysis . By incorporating chiral ligands or auxiliaries onto the bicyclic frame, it may be possible to create novel catalysts for a variety of asymmetric transformations. The rigid conformation of the bicyclic system could provide a well-defined chiral environment, leading to high levels of stereocontrol.
In the realm of natural product synthesis , this compound and its derivatives will likely continue to be valuable building blocks. Its utility in the synthesis of kingianins and as a substructure of solanoeclepin A highlights its potential. researchgate.netresearchgate.net Future work could focus on leveraging this building block for the total synthesis of other complex natural products containing the bicyclo[4.2.0]octane motif.
Finally, the development of new cycloaddition strategies for the synthesis of functionalized this compound derivatives is a promising avenue. While photochemical and ketene cycloadditions are established, exploring new catalytic and stereoselective [2+2] cycloaddition variants could provide more efficient and versatile access to this important class of compounds.
Q & A
Basic: What experimental methodologies are recommended for synthesizing 6-Methylbicyclo[4.2.0]octan-2-one?
Answer:
A robust synthesis involves palladium-catalyzed reactions with ligands like Pd(PPh₃)₄ to facilitate coupling steps. For purification, column chromatography using silica gel with CH₂Cl₂/MeOH eluents is effective for isolating the compound. Post-reaction, 1,3-dimethylbarbituric acid can be added to quench excess reagents . Ensure reaction completion via TLC or HPLC monitoring. Full procedural transparency, including stoichiometric ratios and solvent selection, is critical for reproducibility (e.g., 1.4 equiv of DMBA relative to substrate) .
Basic: How should structural characterization be performed to confirm bicyclic ketone identity?
Answer:
Combine NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign methyl groups and ketone functionality. For stereochemical confirmation, X-ray crystallography is preferred. Cross-reference with IR spectroscopy to validate the carbonyl stretch (~1700–1750 cm⁻¹). For bicyclic systems, NOESY experiments can resolve axial vs. equatorial substituents . Purity must be confirmed via GC-MS or HPLC (≥95%) .
Basic: What safety protocols are critical during handling of bicyclic ketones?
Answer:
Use PPE (gloves, goggles, lab coat) due to acute oral toxicity (H302) and skin irritation (H315). Work in a fume hood to avoid respiratory exposure (H335). Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Spills require immediate neutralization with non-reactive absorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced: How do photochemical conditions influence bond cleavage patterns in bicyclo[4.2.0]octan-2-one derivatives?
Answer:
UV irradiation (λ = 254–365 nm) induces Norrish-type cleavage. For 6-methyl derivatives, steric effects dominate: the less substituted bond (C1-C8) typically cleaves due to reduced ring strain, as seen in verbanone analogs. However, substituent electronic effects (e.g., electron-withdrawing groups) can redirect cleavage to the more substituted bond. Monitor reaction kinetics via UV-Vis spectroscopy and validate products via HRMS .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved in stereoisomeric mixtures?
Answer:
Contradictions often arise from diastereomeric impurities or dynamic conformational exchange. Use VT-NMR (variable temperature) to distinguish slow vs. fast exchange regimes. For diastereomers, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB). Computational modeling (DFT, Gaussian) can predict chemical shifts and coupling constants to match experimental data .
Advanced: What computational strategies optimize reaction pathways for bicyclo[4.2.0]octan-2-one derivatization?
Answer:
Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation barriers. Solvent effects can be modeled using PCM (Polarizable Continuum Model). For photochemical reactions, TD-DFT predicts excited-state behavior. Validate with experimental activation parameters (Eyring plots) and isotopic labeling (²H/¹³C) to track mechanistic pathways .
Advanced: How can regioselectivity challenges in functionalizing the bicyclic scaffold be addressed?
Answer:
Leverage steric directing groups (e.g., bulky silyl ethers) to block undesired positions. For electrophilic substitutions, Lewis acids like BF₃·OEt₂ enhance regioselectivity. Kinetic vs. thermodynamic control can be probed via reaction quenching at varying timepoints. Use in-situ FTIR to monitor intermediate formation .
Basic: What purification techniques are optimal for isolating this compound from byproducts?
Answer:
Fractional distillation under reduced pressure (50–60°C, 0.1 mmHg) separates low-boiling impurities. Recrystallization from hexane/ethyl acetate (3:1) yields high-purity crystals. For polar byproducts, preparative TLC on silica GF₂₅₄ plates with toluene/acetone (4:1) is effective .
Advanced: How do substituent effects alter the compound’s reactivity in ring-opening metathesis?
Answer:
Electron-donating groups (e.g., methyl) stabilize the transition state, accelerating metathesis. Grubbs’ catalyst (2nd generation) outperforms Schrock-type catalysts in stereoretention. Monitor via ¹H NMR for olefinic proton disappearance. Computational NBO analysis quantifies electronic contributions .
Basic: What analytical standards are recommended for quantifying this compound in mixtures?
Answer:
Use deuterated analogs (e.g., 6-Methyl-d₃) as internal standards for LC-MS. Calibrate against USP-grade reference materials. For trace analysis, employ HS-SPME-GC-MS with a Carboxen-PDMS fiber .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
